molecular formula C19H21N5O2 B2980678 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1797670-80-4

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No. B2980678
CAS RN: 1797670-80-4
M. Wt: 351.41
InChI Key: HLEASSJPMOEHRM-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Agents : Compounds structurally similar to 5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide have been evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and tested them for cytotoxic and 5-lipoxygenase inhibition activities, indicating potential therapeutic applications (Rahmouni et al., 2016).

Structure-Activity Relationships

  • Bioisosterism and SAR Studies : The study of bioisosterism and structure-activity relationships (SAR) is critical in medicinal chemistry. For example, Lipinski et al. (1985) conducted SAR studies on biaryl pyridyl competitive histamine H2-receptor antagonists, highlighting the importance of specific structural features for antagonist activity (Lipinski, Lamattina, & Hohnke, 1985).

  • Novel Antitumor Agents : Stevens et al. (1984) discussed the synthesis of imidazotetrazines, which are novel broad-spectrum antitumor agents. These studies are crucial for understanding how structural modifications can enhance biological activity (Stevens et al., 1984).

Antimicrobial and Antifungal Activity

  • Antimicrobial Properties : Panda et al. (2011) synthesized pyrazolopyridine derivatives and assessed their antibacterial activity against various bacteria, demonstrating the antimicrobial potential of such compounds (Panda, Karmakar, & Jena, 2011).

  • Antifungal Agents : Sangshetti et al. (2014) reported on the synthesis of novel thieno[3,2-c]pyridine derivatives with antifungal properties, highlighting the versatility of these compounds in addressing fungal infections (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).

properties

IUPAC Name

5-methyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-16(12-22-26-13)19(25)21-10-11-24-17-5-3-2-4-15(17)18(23-24)14-6-8-20-9-7-14/h6-9,12H,2-5,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEASSJPMOEHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-carboxamide

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